Cas no 130762-06-0 ((1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate)

(1S,3R)-Benzyl-3-hydroxycyclopentanecarboxylate is a chiral cyclopentane derivative featuring a benzyl ester and a hydroxyl group at the 3-position. Its stereospecific (1S,3R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring precise stereochemistry. The hydroxyl group enhances reactivity for further functionalization, while the benzyl ester provides stability and facilitates selective deprotection. This compound is useful in the synthesis of bioactive molecules, including prostaglandins and other cyclopentane-based scaffolds. Its well-defined stereochemistry ensures high enantiomeric purity, critical for applications in medicinal chemistry and catalysis. The product is typically characterized by NMR, HPLC, and chiral analysis to confirm purity and stereochemical integrity.
(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate structure
130762-06-0 structure
Product name:(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate
CAS No:130762-06-0
MF:C13H16O3
MW:220.264344215393
CID:5149047

(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate
    • BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE
    • rel-Benzyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate
    • RDUCOWDKAANTQZ-NEPJUHHUSA-N
    • Inchi: 1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m1/s1
    • InChI Key: RDUCOWDKAANTQZ-NEPJUHHUSA-N
    • SMILES: O[C@H]1CC[C@@H](C(=O)OCC2C=CC=CC=2)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Topological Polar Surface Area: 46.5
  • XLogP3: 1.8

(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM562796-1g
rel-Benzyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate
130762-06-0 95%+
1g
$3847 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200219-1g
rel-Benzyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate
130762-06-0 98%
1g
¥35004.00 2024-08-09

(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate Related Literature

Additional information on (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate

Latest Research Advances on (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate (CAS: 130762-06-0) in Chemical Biology and Pharmaceutical Applications

The compound (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate (CAS: 130762-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral cyclopentane derivative serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. Recent studies have explored its potential as a building block for novel therapeutic agents, leveraging its stereochemical properties to enhance drug efficacy and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate in the asymmetric synthesis of gamma-aminobutyric acid (GABA) receptor modulators. Researchers utilized this compound as a chiral auxiliary to achieve high enantioselectivity in the synthesis of potent GABAA receptor agonists, which show promise for treating anxiety disorders and epilepsy. The study reported a 92% yield and >99% enantiomeric excess (ee) in the key synthetic step, highlighting the compound's reliability in stereocontrolled reactions.

In the realm of metabolic disease research, a team from MIT recently (2024) incorporated (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate into the development of novel PPARγ (peroxisome proliferator-activated receptor gamma) partial agonists. The compound's hydroxyl and carboxylate functionalities were strategically modified to create a series of derivatives with improved binding affinity and reduced side effects compared to existing thiazolidinedione drugs. Molecular docking studies revealed that the (1S,3R) configuration optimally interacts with the PPARγ ligand-binding domain, providing a structural basis for future drug design.

Pharmacokinetic studies of (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate derivatives have also advanced significantly. A recent European Journal of Pharmaceutical Sciences publication (2024) reported improved blood-brain barrier penetration for several neuroactive analogs, with logBB values ranging from 0.3 to 0.8. The benzyl ester moiety was found to enhance lipophilicity while maintaining sufficient aqueous solubility, addressing a common challenge in CNS drug development.

The compound's safety profile has been evaluated in recent preclinical studies. Acute toxicity tests in rodent models showed an LD50 > 2000 mg/kg for the parent compound, suggesting low intrinsic toxicity. However, researchers caution that specific derivatives may exhibit varying safety profiles, necessitating case-by-case evaluation. These findings collectively position (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate as a valuable scaffold for future pharmaceutical development across multiple therapeutic areas.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.